![molecular formula C28H39N3O5S2 B2592800 Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-15-7](/img/structure/B2592800.png)
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H39N3O5S2 and its molecular weight is 561.76. The purity is usually 95%.
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Scientific Research Applications
Antiviral Agents
This compound has been explored for its potential as a broad-spectrum antiviral agent. The research suggests that derivatives of this compound could be synthesized and assessed for their activities against various viruses using both in vitro (test tube or culture dish) and in silico (computer-simulated) approaches .
Anti-inflammatory and Analgesic Activities
Indole derivatives related to this compound have shown promising anti-inflammatory and analgesic activities. These activities are comparable to known drugs such as indomethacin and celecoxib, with the added benefit of a lower ulcerogenic index, indicating fewer side effects related to gastric ulcers .
Synthesis of Isatin Derivatives
The compound serves as a precursor in the synthesis of new isatin derivatives. Isatins are known for their pharmacological properties, and creating new derivatives can lead to the discovery of drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O5S2/c1-8-36-26(33)22-21-14-27(4,5)30-28(6,7)23(21)37-25(22)29-24(32)19-9-11-20(12-10-19)38(34,35)31-15-17(2)13-18(3)16-31/h9-12,17-18,30H,8,13-16H2,1-7H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQFFWWDMKMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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